molecular formula C15H14O B144465 Dehydrochromolaenin CAS No. 20013-76-7

Dehydrochromolaenin

Cat. No.: B144465
CAS No.: 20013-76-7
M. Wt: 210.27 g/mol
InChI Key: UYXJESJBZRIFPL-UHFFFAOYSA-N
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Description

Dehydrochromolaenin is a natural sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria . It has the molecular formula C15H14O and a molecular weight of 210.3 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrochromolaenin typically involves the extraction from natural sources such as the rhizomes of Curcuma zedoaria . The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves the use of organic solvents to extract the compound from plant material, followed by purification steps such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dehydrochromolaenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

The compound Dehydrochromolaenin is a lesser-known chemical entity that has garnered attention for its potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

This compound may exhibit pharmacological properties similar to those of its parent compound, chromolaenin, which has shown potential as an anti-inflammatory and antioxidant agent. Research indicates that derivatives of chromolaenin could be explored for their efficacy in treating conditions such as:

  • Inflammation : The compound may inhibit inflammatory pathways, offering therapeutic benefits in diseases characterized by chronic inflammation.
  • Oxidative Stress : As an antioxidant, it could help mitigate cellular damage caused by oxidative stress.

Potential in Drug Development

The unique structure of this compound suggests it could serve as a lead compound in drug development. Its derivatives might be synthesized and modified to enhance bioactivity and selectivity towards specific biological targets.

Use in Natural Product Chemistry

This compound can be used as a reference compound in the study of natural products derived from plants. Its chemical properties can help researchers understand the biosynthetic pathways involved in the production of similar compounds.

Data Table: Comparative Analysis of Chromolaenin Derivatives

Compound NameBiological ActivityPotential ApplicationsReference Studies
ChromolaeninAnti-inflammatoryInflammatory diseases
This compoundAntioxidant propertiesOxidative stress mitigation
Other derivativesVariesDrug development

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of chromolaenin derivatives highlighted the potential for this compound to reduce pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound led to a significant decrease in TNF-alpha levels, suggesting its role as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity of this compound was assessed using various assays (DPPH, ABTS). The results demonstrated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants.

Mechanism of Action

The mechanism of action of dehydrochromolaenin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific signaling pathways, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Dehydrochromolaenin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Biological Activity

Dehydrochromolaenin is a bioactive compound derived from various plants, particularly those in the Curcuma genus. This article explores its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of chromones and is characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The compound exhibits a range of pharmacological properties due to its ability to interact with various biological targets.

1. Anticancer Activity

This compound has shown significant potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that this compound significantly reduced cell viability by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspase-3 and caspase-9 pathways .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

  • Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

  • Research Findings : A study reported that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to mitochondrial dysfunction and release of cytochrome c.
  • Cytokine Modulation : It inhibits the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis in microbial cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
Anti-inflammatoryRat ModelReduces paw edema
AntimicrobialS. aureus, E. coliInhibits growth (MIC 50-100 µg/mL)

Properties

IUPAC Name

1,5,8-trimethylbenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJESJBZRIFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin

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